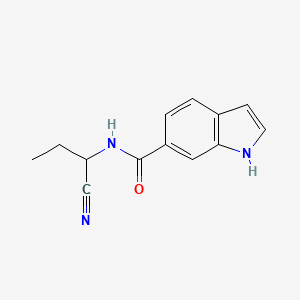
N-(1-cyanopropyl)-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-1H-indole-6-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1980s by Pfizer as part of their research into the endocannabinoid system. Since then, it has been widely used in scientific research to study the effects of cannabinoids on the body.
Mécanisme D'action
The mechanism of action of N-(1-cyanopropyl)-1H-indole-6-carboxamide 47,497 is similar to that of other cannabinoids, such as THC. It binds to the CB1 receptor and activates it, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-1H-indole-6-carboxamide 47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and increase food intake in rats. It has also been shown to inhibit the release of glutamate and GABA in the brain, which may contribute to its effects on behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanopropyl)-1H-indole-6-carboxamide 47,497 in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which allows researchers to study the effects of cannabinoids on the body in a controlled and precise way. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the body.
Orientations Futures
There are many potential future directions for research on N-(1-cyanopropyl)-1H-indole-6-carboxamide 47,497 and other synthetic cannabinoids. One area of interest is the development of new and more selective agonists of the CB1 receptor, which could have therapeutic applications in the treatment of various diseases. Another area of interest is the study of the effects of cannabinoids on the immune system, which could have implications for the treatment of autoimmune disorders. Additionally, research on the effects of cannabinoids on the gut-brain axis could lead to new treatments for gastrointestinal disorders.
Méthodes De Synthèse
The synthesis of N-(1-cyanopropyl)-1H-indole-6-carboxamide 47,497 involves several steps, including the reaction of indole with propionyl chloride to form 3-(1H-indol-3-yl)propanoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-cyanopropylamine to form the final product.
Applications De Recherche Scientifique
N-(1-cyanopropyl)-1H-indole-6-carboxamide 47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 receptor, which is responsible for many of the physiological effects of cannabinoids.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-11(8-14)16-13(17)10-4-3-9-5-6-15-12(9)7-10/h3-7,11,15H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPLMZPLPDOAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-1H-indole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-N-(3,5-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2944979.png)
![Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2944980.png)

![Quinoxalin-6-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2944982.png)
![N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2944985.png)
![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2944986.png)

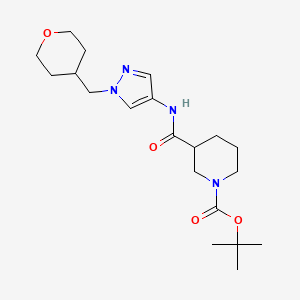
![(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944991.png)
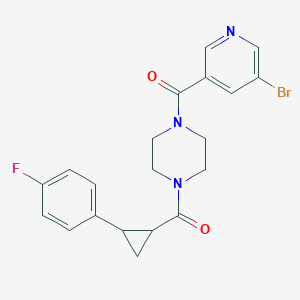
![Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate](/img/structure/B2944996.png)
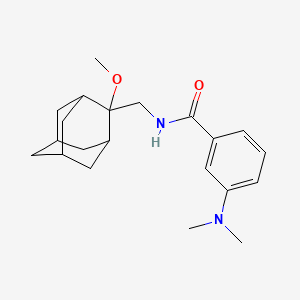
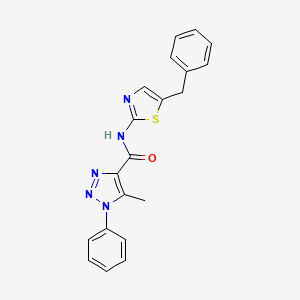
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2944999.png)